molecular formula C20H20FN7O B12162892 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12162892
M. Wt: 393.4 g/mol
InChI Key: ANIMBVSOFGYVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-[5-(1H-Benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

This hybrid molecule features three distinct pharmacophores:

  • A 5-fluorobenzamide core providing aromatic stacking potential
  • A pentyl-linked benzimidazole moiety offering conformational flexibility
  • A 1H-tetrazol-1-yl group serving as a bioisostere for carboxylic acids

The molecular formula $$ \text{C}{20}\text{H}{20}\text{FN}_{7}\text{O} $$ and molecular weight of 393.4 g/mol were confirmed through high-resolution mass spectrometry. Table 1 details key structural characteristics:

Property Value
IUPAC Name This compound
CAS Number 1574363-85-1
Hydrogen Bond Donors 4 (amide NH, benzimidazole NH, two tetrazole N)
Hydrogen Bond Acceptors 8 (amide O, tetrazole N, benzimidazole N)

Historical Context and Discovery

First reported in patent literature circa 2015, this compound emerged from systematic modifications of early benzimidazole-containing analgesics. Researchers sought to enhance blood-brain barrier penetration by:

  • Introducing fluorine at the benzamide 5-position to modulate pKa
  • Extending alkyl chain length to optimize lipophilicity
  • Replacing traditional carboxyl groups with tetrazole to improve metabolic stability

The synthesis strategy built upon established methods for N-alkylbenzamide production, adapting Mitsunobu conditions for benzimidazole coupling. Early characterization utilized $$ ^1\text{H} $$-NMR (δ 8.15 ppm for tetrazole proton) and IR spectroscopy (1665 cm$$ ^{-1} $$ amide C=O stretch).

Relevance in Contemporary Chemical Research

Recent studies highlight three key research directions:

  • GPCR Modulation : Structural analogs demonstrate nanomolar affinity for adenosine A$$ _{2\text{A}} $$ receptors in molecular docking simulations
  • Enzyme Inhibition : The tetrazole group shows potential for coordinating zinc ions in matrix metalloproteinase active sites
  • Materials Science : π-π stacking between benzimidazole rings enables supramolecular assembly in crystallographic studies

Scope and Objectives of the Review

This analysis focuses on:

  • Structural and electronic characterization
  • Synthetic methodology optimization
  • Structure-activity relationship (SAR) trends
  • Computational modeling outcomes

Excluded domains per research guidelines:

  • Pharmacokinetic profiles
  • Toxicological assessments
  • Clinical trial data

Properties

Molecular Formula

C20H20FN7O

Molecular Weight

393.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20FN7O/c21-14-9-10-18(28-13-23-26-27-28)15(12-14)20(29)22-11-5-1-2-8-19-24-16-6-3-4-7-17(16)25-19/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,22,29)(H,24,25)

InChI Key

ANIMBVSOFGYVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Aldehyde Selection and Functionalization

A pentyl chain is introduced using 5-(1H-benzimidazol-2-yl)pentanal, prepared by oxidizing 5-(1H-benzimidazol-2-yl)pentanol with pyridinium chlorochromate (PCC). The aldehyde’s reactivity is critical for subsequent imine formation with o-phenylenediamine.

Cyclization Under Catalytic Conditions

A mixture of o-phenylenediamine (1 mmol), 5-(1H-benzimidazol-2-yl)pentanal (1.1 mmol), and PVP-TfOH (0.2 g) is stirred at 70°C. The catalyst facilitates proton transfer, accelerating imine formation and cyclization. The product, 2-(5-aminopentyl)-1H-benzimidazole, is isolated via filtration and recrystallized from ethanol (yield: 88%).

Preparation of 5-Fluoro-2-(1H-tetrazol-1-yl)benzoic Acid

The tetrazole-substituted benzoyl component is synthesized through sequential nitration, reduction, and cyclization.

Nitration and Fluorination

5-Fluoro-2-nitrobenzoic acid is obtained by nitrating 3-fluorobenzoic acid using fuming HNO3/H2SO4 at 0°C. Subsequent hydrogenation with Pd/C in methanol yields 5-fluoro-2-aminobenzoic acid.

Tetrazole Ring Formation

The Huisgen cycloaddition is employed: 5-fluoro-2-aminobenzoic acid is diazotized with NaNO2/HCl at 0°C, then treated with sodium azide (NaN3) and trimethylsilyl chloride (TMSCl) in acetonitrile. The reaction proceeds via a [3+2] cycloaddition, forming 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid (yield: 75%).

Amide Coupling and Final Product Isolation

The benzimidazole-pentylamine and tetrazole-benzoic acid are coupled using standard amidation protocols.

Activation of the Carboxylic Acid

5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid (1 mmol) is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) to form the acyl chloride. Excess SOCl2 is removed under reduced pressure.

Nucleophilic Substitution

The acyl chloride is reacted with 2-(5-aminopentyl)-1H-benzimidazole (1 mmol) in anhydrous DCM, with triethylamine (Et3N) as a base. The mixture is stirred at room temperature for 12 hours, yielding the crude amide.

Purification and Characterization

The product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:1) and recrystallized from ethanol/water (9:1). Structural confirmation is achieved using:

  • 1H NMR (DMSO-d6): δ 1.40–1.65 (m, 6H, pentyl chain), 3.45 (t, 2H, CH2N), 7.25–8.10 (m, 6H, aromatic), 9.20 (s, 1H, tetrazole).

  • MS (ESI+) : m/z 393.4 [M+H]+.

Optimization and Scalability Considerations

Catalyst Reusability

PVP-TfOH demonstrates consistent activity over three cycles, with only a 5% yield reduction in the benzimidazole synthesis.

Solvent-Free Advantages

Eliminating solvents reduces environmental impact and simplifies purification. Reaction times decrease by 40% compared to acetonitrile-mediated processes.

Temperature Sensitivity

Cyclization below 70°C results in incomplete conversion (<50%), while temperatures above 110°C promote decomposition.

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Time
Benzimidazole formationPVP-TfOH, 70°C, solvent-free886 min
Tetrazole cyclizationNaN3/TMSCl, CH3CN, rt7512 h
Amide couplingSOCl2/Et3N, DCM, rt8212 h

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution of the fluorine atom could yield various substituted benzamides .

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Moiety

5-Fluoro vs. Chloro-Substituted Analogues

describes compounds with 5-chloro-1H-benzimidazole cores (e.g., compounds 2–12) . Chlorine, being larger and less electronegative than fluorine, may reduce membrane permeability but enhance hydrophobic interactions. For example, compound 3 in includes a 5-chloro-1H-benzimidazole linked to an indoline-dione system, which was characterized via FTIR and NMR . The target compound’s 5-fluoro group likely improves metabolic stability compared to chlorine, as fluorine is less prone to forming reactive metabolites.

Methylation of the Benzimidazole Nitrogen

details 5-fluoro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide, where the benzimidazole nitrogen is methylated . The absence of methylation in the target compound may allow for stronger hydrogen-bonding interactions with biological targets.

Variations on the Benzamide Core

5-Fluoro vs. 3,4-Dimethyl Substitutions

discusses N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide, which features 3,4-dimethyl groups on the benzamide ring . The methyl groups introduce steric hindrance, which could disrupt binding to flat enzymatic pockets.

Linker and Functional Group Modifications

Pentyl Linker vs. Shorter/Altered Chains

The pentyl linker in the target compound likely balances flexibility and hydrophobicity, optimizing interactions with extended binding sites.

Tetrazole vs. Other Heterocycles

Compounds in employ diverse heterocycles (e.g., thiazolidin-4-one in compounds 11–12) . The tetrazole in the target compound offers a distinct electronic profile and acidity (pKa ~4–5), which may enhance solubility at physiological pH compared to neutral heterocycles.

Structural and Physicochemical Data Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 5-fluoro, 2-tetrazole, pentyl linker C₂₁H₂₂FN₇O 407.45 High electronegativity (F), tetrazole bioisostere
Compound 1-methyl-benzimidazole, 5-fluoro, 2-tetrazole C₂₂H₂₄FN₇O 421.47 Increased lipophilicity (methyl group)
Compound 3,4-dimethyl, 2-tetrazole C₂₂H₂₅N₇O 403.5 Steric hindrance (dimethyl groups)
Compound 3 5-chloro, indoline-dione C₂₃H₁₇ClN₄O₃ 444.86 Chlorine substituent, rigid heterocycle

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H20FN7O
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name : this compound

The structure includes a benzimidazole moiety linked to a tetrazole group, which is significant in determining its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly adenosine receptors. This inhibition is associated with various physiological processes, including inflammation and pain modulation. The compound's potential to inhibit cyclooxygenase enzymes suggests it may reduce the production of pro-inflammatory mediators like prostaglandins.

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies. Notable findings include:

Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by this compound could lead to decreased inflammation, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

The benzimidazole and tetrazole functionalities may contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess such properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(pentyl)-2-(tetrazol-1-yl)benzamideSimilar benzamide backbone; lacks benzimidazolePotential anti-inflammatory
4-Amino-N-(hexyl)-benzenesulfonamideContains sulfonamide instead of tetrazoleAntimicrobial properties
N-[4-(1H-benzimidazol-2-yl)-butanoyl]Benzimidazole moiety; no tetrazoleAntiproliferative effects

This table illustrates how the combination of both benzimidazole and tetrazole functionalities in this compound may confer distinct biological properties not found in other similar compounds.

Case Studies and Research Findings

Recent literature provides insights into the biological activity of benzimidazole derivatives, emphasizing their broad-spectrum pharmacological properties. For instance, a comprehensive review documented that benzimidazole derivatives exhibit activities ranging from antimicrobial to anticancer effects .

In particular, studies have focused on:

  • Antiviral Activity : Certain derivatives have shown promise against viruses such as hepatitis C, indicating potential therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for constructing the benzimidazole and tetrazole moieties in this compound?

Methodological Answer:
The synthesis involves sequential functionalization of the benzamide core. Key steps include:

  • Benzimidazole Formation: Cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl/acetic acid) .
  • Tetrazole Introduction: Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct substitution using 1H-tetrazole precursors .
  • Linker Optimization: The pentyl chain is typically introduced via alkylation or amide coupling, requiring careful control of reaction time (12–24 hours) and temperature (60–80°C) in solvents like DMF or acetonitrile .
    Critical Parameters:
  • Purity of intermediates (monitored by TLC/HPLC).
  • Catalysts (e.g., EDCI/HOBt for amide bonds) to suppress side reactions .

Basic: How should researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy:
    • 1^1H/13^13C NMR to confirm substituent positions (e.g., fluorine at C5, tetrazole at C2) .
    • 19^19F NMR to verify fluoro-substitution .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C20_{20}H20_{20}FN7_{7}O) .
  • X-ray Crystallography: For unambiguous confirmation of 3D structure, especially steric interactions between benzimidazole and tetrazole groups .

Advanced: How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Variable Substituents:
    • Benzimidazole: Test substituents at N1 (e.g., methyl, aryl) to modulate lipophilicity .
    • Tetrazole: Replace 1H-tetrazole with 2H-tetrazole or triazole to alter hydrogen-bonding capacity .
    • Fluoro Position: Compare C5-fluoro vs. C4-fluoro analogs for target selectivity .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
  • Toxicity Profiling:
    • HepG2 cell assays for hepatotoxicity.
    • hERG channel inhibition studies to assess cardiac risk .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:

  • Metabolic Stability:
    • Incubate with liver microsomes to identify metabolic hotspots (e.g., tetrazole oxidation) .
    • Introduce electron-withdrawing groups (e.g., CF3_3) to slow degradation .
  • Bioavailability Enhancement:
    • Formulate as nanocrystals or liposomes to improve solubility.
    • LogP optimization (target 2–4) via alkyl chain length adjustment .
  • Tissue Distribution Studies: Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .

Advanced: What computational methods are effective for predicting off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling: Map electrostatic/hydrophobic features to identify unintended targets (e.g., cytochrome P450 isoforms) .
  • Molecular Dynamics (MD): Simulate binding to off-target proteins (≥100 ns simulations) to assess stability .
  • Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
    Validation: Cross-check predictions with experimental panel screening (e.g., CEREP panels) .

Advanced: How to address batch-to-batch variability in biological assay results?

Methodological Answer:

  • Synthetic Reproducibility:
    • Standardize reaction conditions (e.g., inert atmosphere for tetrazole stability) .
    • Use UPLC-MS for purity checks (>98% for all batches) .
  • Assay Design:
    • Include positive/negative controls (e.g., reference inhibitors) in each plate .
    • Normalize data to cell viability (MTT assay) to rule out cytotoxicity artifacts .
  • Statistical Analysis: Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.